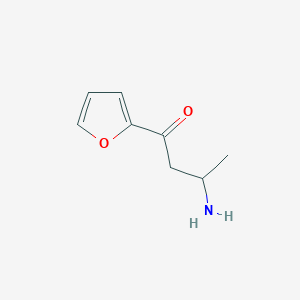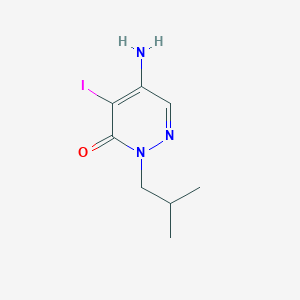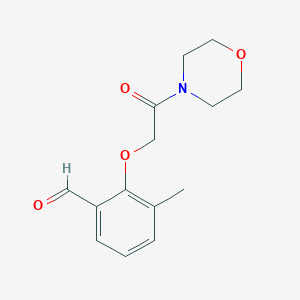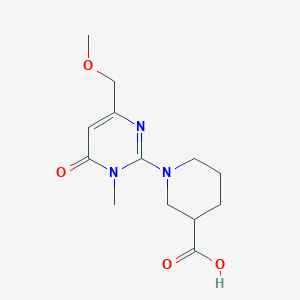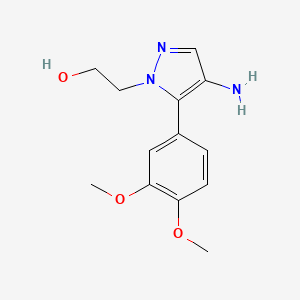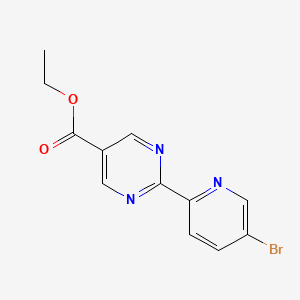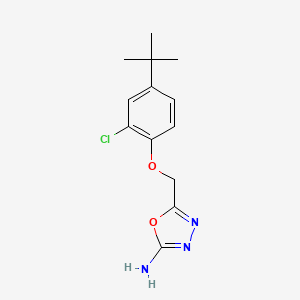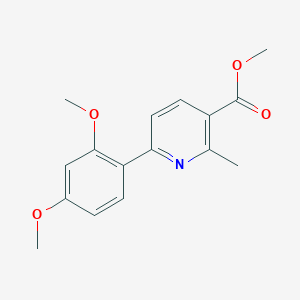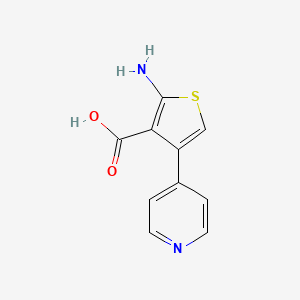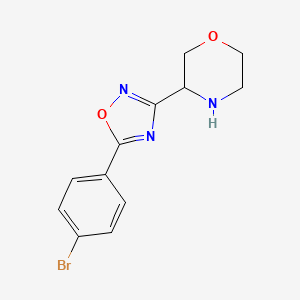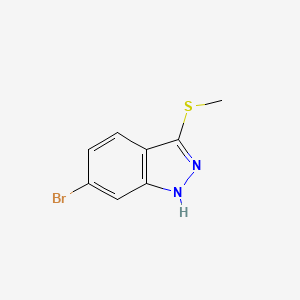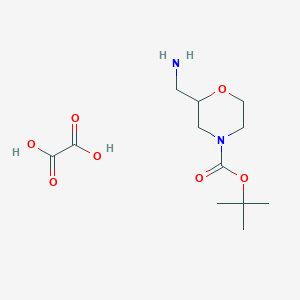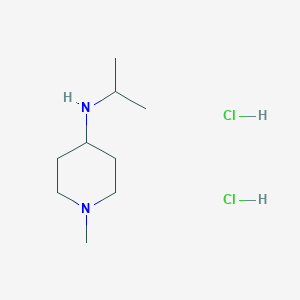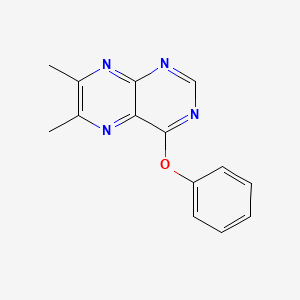
6,7-Dimethyl-4-phenoxypteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-4-phenoxypteridine is an organic compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of phenoxy and dimethyl groups in its structure makes it a unique and interesting compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 6,7-Dimethyl-4-phenoxypteridine involves several steps, typically starting with the preparation of the pteridine core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with phenol in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Analyse Chemischer Reaktionen
6,7-Dimethyl-4-phenoxypteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-4-phenoxypteridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-4-phenoxypteridine involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethyl-4-phenoxypteridine can be compared with other similar compounds, such as:
6,7-Dimethylpteridine: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Phenoxypteridine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2,4-diaminopteridine: Contains additional amino groups, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H12N4O |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
6,7-dimethyl-4-phenoxypteridine |
InChI |
InChI=1S/C14H12N4O/c1-9-10(2)18-13-12(17-9)14(16-8-15-13)19-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
NIPXURQCQDYJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=NC=N2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


